

Unraveling the Molecular Architecture of Anthracophyllone: A Comparative Guide to its Structural Verification

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Compound of Interest

Compound Name: Anthracophyllone

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For researchers, scientists, and drug development professionals, the definitive confirmation of a novel compound's chemical structure is a cornerstone of its potential utility. This guide provides a comparative analysis of the independent verification of the chemical structure of **Anthracophyllone**, a cytotoxic aristolane sesquiterpenoid. The structural elucidation of **Anthracophyllone** is compared with established alternative cytotoxic sesquiterpenoids, supported by available experimental data.

Anthracophyllone was first isolated from the mushroom *Anthracophyllum* sp. BCC18695 and its structure was initially proposed based on spectroscopic analysis.^{[1][2][3][4]} However, a comprehensive review of the scientific literature reveals that a definitive, independent verification of its absolute and relative stereochemistry through total synthesis or single-crystal X-ray crystallography has not yet been reported. This stands in contrast to other cytotoxic sesquiterpenoids whose structures have been more rigorously confirmed.

This guide will delve into the available data for **Anthracophyllone** and compare it with that of other cytotoxic aristolane sesquiterpenoids, namely nardosinone and debilon, as well as the structurally related cytotoxic sesquiterpenoid, atractylon.

Comparative Analysis of Structural and Cytotoxic Data

The structural elucidation of natural products like **Anthracophyllone** relies on a combination of spectroscopic techniques. The initially reported data for **Anthracophyllone** is presented below in comparison to data for selected cytotoxic sesquiterpenoids.

Compound	Molecular Formula	Method of Structural Elucidation	Cytotoxicity (IC50)
Anthracophyllone	C ₁₅ H ₂₀ O ₂	¹ H NMR, ¹³ C NMR, HRESIMS, NOESY	MCF-7: 32.97 μM, KB: 18.02 μM, NCI-H187: 15.17 μM, Vero: 18.06 μM[2][4]
Nardosinone	C ₁₅ H ₂₂ O ₃	¹ H NMR, ¹³ C NMR, IR, MS, NOEs	P-388 cells (cytostatic activity reported)[5]
Debilon	C ₁₅ H ₂₂ O ₂	Spectroscopic Methods	P-388 cells (cytostatic activity reported)[5]
Atractylon	C ₁₅ H ₂₀ O	¹ H NMR, ¹³ C NMR, MS	HL-60: significant growth inhibition at 15 μg/ml, P-388: significant growth inhibition at 15 μg/ml[6]

Note: The lack of reported total synthesis or X-ray crystallography for **Anthracophyllone** means its proposed structure is based solely on spectroscopic interpretation and has not been independently verified through a reconstructive chemical process or definitive 3D spatial analysis.

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of scientific findings. Below are generalized experimental protocols representative of those used in the isolation and characterization of sesquiterpenoids like **Anthracophyllone** and its comparators.

General Protocol for Isolation and Purification of Sesquiterpenoids from Fungal or Plant Material:

- **Extraction:** The dried and powdered source material (e.g., mushroom mycelium or plant rhizomes) is extracted sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol.
- **Fractionation:** The crude extracts are subjected to vacuum liquid chromatography (VLC) over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate and ethyl acetate-methanol) to yield several fractions.
- **Purification:** Bioactive fractions are further purified by repeated column chromatography (e.g., silica gel, Sephadex LH-20) and often finalized by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure compounds.

Protocol for Structural Elucidation:

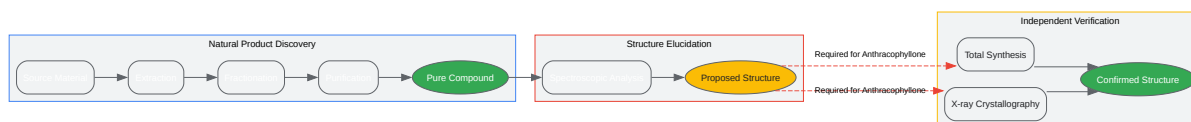
- **Mass Spectrometry (MS):** High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the isolated compound.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - **1D NMR:** ^1H and ^{13}C NMR spectra provide information about the proton and carbon framework of the molecule.
 - **2D NMR:** Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed to establish connectivity between atoms and the relative stereochemistry of the molecule.
- **Infrared (IR) Spectroscopy:** IR spectroscopy is used to identify the presence of specific functional groups (e.g., carbonyls, hydroxyls).
- **UV-Visible Spectroscopy:** This technique provides information about the electronic transitions within the molecule, often indicating the presence of chromophores.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

- **Cell Culture:** Human cancer cell lines (e.g., MCF-7, KB, NCI-H187) and a non-cancerous cell line (e.g., Vero) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- **Cell Seeding:** Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
- **Compound Treatment:** The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
- **Solubilization:** The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
- **Absorbance Measurement:** The absorbance of each well is measured at a specific wavelength using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

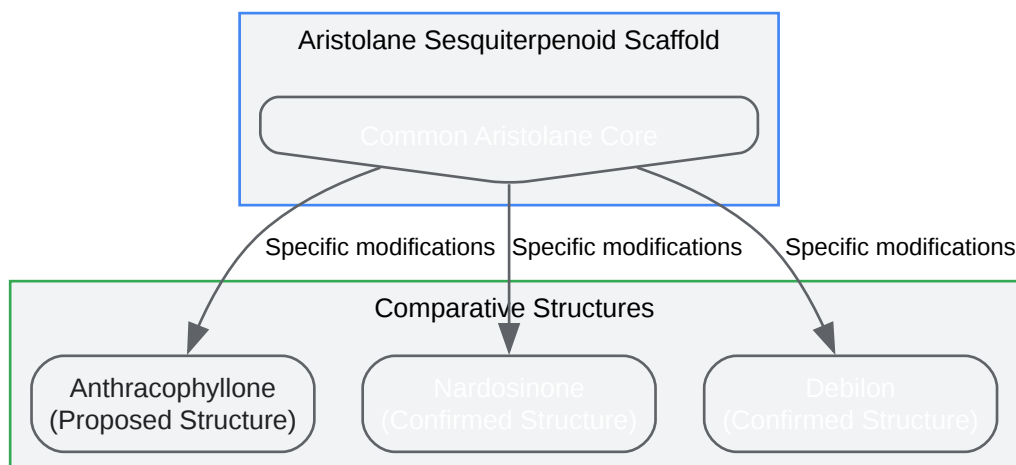
Visualizing the Scientific Workflow and Molecular Relationships

To better understand the processes and relationships discussed, the following diagrams have been generated using the DOT language.



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Caption: Workflow for the discovery and structural verification of a natural product.



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Caption: Relationship between the core aristolane scaffold and specific compounds.

In conclusion, while the initial spectroscopic data for **Anthracophyllone** provides a strong basis for its proposed structure, the absence of independent verification through total synthesis or X-ray crystallography remains a significant gap in its complete characterization. For researchers in drug discovery and development, this highlights the importance of rigorous, multi-faceted structural confirmation before a compound can be fully advanced in the development pipeline. Further research to achieve the total synthesis of **Anthracophyllone** would be invaluable in confirming its structure and unlocking its full therapeutic potential.

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